molecular formula C16H21NO3 B13940028 Benzyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate CAS No. 932702-42-6

Benzyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate

Cat. No.: B13940028
CAS No.: 932702-42-6
M. Wt: 275.34 g/mol
InChI Key: NSTKCXDKLNOTRG-UHFFFAOYSA-N
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Description

Phenylmethyl 3-(cyclopropylmethoxy)-1-pyrrolidinecarboxylate is a synthetic organic compound that belongs to the class of pyrrolidinecarboxylates This compound is characterized by the presence of a phenylmethyl group, a cyclopropylmethoxy group, and a pyrrolidinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylmethyl 3-(cyclopropylmethoxy)-1-pyrrolidinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced via an etherification reaction using cyclopropylmethanol and an appropriate leaving group.

    Attachment of the Phenylmethyl Group: The phenylmethyl group can be attached through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of Phenylmethyl 3-(cyclopropylmethoxy)-1-pyrrolidinecarboxylate may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Phenylmethyl 3-(cyclopropylmethoxy)-1-pyrrolidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethyl or cyclopropylmethoxy groups using nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone, ammonia in ethanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted amines.

Scientific Research Applications

Phenylmethyl 3-(cyclopropylmethoxy)-1-pyrrolidinecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Phenylmethyl 3-(cyclopropylmethoxy)-1-pyrrolidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by modulating receptor function, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Phenylmethyl 3-(methoxy)-1-pyrrolidinecarboxylate
  • Phenylmethyl 3-(cyclopropylmethoxy)-1-piperidinecarboxylate
  • Phenylmethyl 3-(cyclopropylmethoxy)-1-pyrrolidineacetate

Uniqueness

Phenylmethyl 3-(cyclopropylmethoxy)-1-pyrrolidinecarboxylate is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

benzyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c18-16(20-12-13-4-2-1-3-5-13)17-9-8-15(10-17)19-11-14-6-7-14/h1-5,14-15H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTKCXDKLNOTRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101185202
Record name Phenylmethyl 3-(cyclopropylmethoxy)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101185202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932702-42-6
Record name Phenylmethyl 3-(cyclopropylmethoxy)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932702-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 3-(cyclopropylmethoxy)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101185202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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